molecular formula C21H20F3N3O4 B265229 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide

Número de catálogo B265229
Peso molecular: 435.4 g/mol
Clave InChI: KRJQKJVAIJDFBB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide, also known as TFB-TMX, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mecanismo De Acción

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide acts as a positive allosteric modulator of the GABAA receptor, which is a type of receptor that regulates the activity of the neurotransmitter gamma-aminobutyric acid (GABA). By enhancing the activity of the GABAA receptor, this compound can increase the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It can increase the levels of GABA and decrease the levels of glutamate, which is a neurotransmitter that is involved in excitatory signaling. This compound can also increase the activity of antioxidant enzymes and decrease the levels of pro-inflammatory cytokines, which may contribute to its potential therapeutic effects in neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide in lab experiments is its high potency and selectivity for the GABAA receptor. However, this compound has limited solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Direcciones Futuras

There are several future directions for the study of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential therapeutic effects in other neurological disorders such as anxiety disorders and epilepsy. Additionally, more studies are needed to investigate the long-term effects and safety of this compound in animal models and potential clinical applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Its mechanism of action involves enhancing the activity of the GABAA receptor, leading to its anxiolytic and anticonvulsant effects. This compound has various biochemical and physiological effects and has been studied for its potential use in treating neurodegenerative diseases. Further research is needed to fully understand the potential applications of this compound in clinical settings.

Métodos De Síntesis

The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-(trifluoromethyl)aniline and butanoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is purified through column chromatography to obtain this compound.

Aplicaciones Científicas De Investigación

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Propiedades

Fórmula molecular

C21H20F3N3O4

Peso molecular

435.4 g/mol

Nombre IUPAC

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C21H20F3N3O4/c1-29-16-11-10-13(12-17(16)30-2)20-26-19(31-27-20)9-5-8-18(28)25-15-7-4-3-6-14(15)21(22,23)24/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,25,28)

Clave InChI

KRJQKJVAIJDFBB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3C(F)(F)F)OC

SMILES canónico

COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3C(F)(F)F)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.